

Physical properties of cholesteryl caprylate

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Compound of Interest

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An In-Depth Technical Guide to the Physical Properties of **Cholesteryl Caprylate**

Abstract

Cholesteryl caprylate (also known as cholesteryl octanoate) is a cholesterol ester that exhibits fascinating and complex physical properties, most notably its thermotropic liquid crystalline behavior. As a member of the broader class of cholesteryl esters, it serves as a vital model compound in the study of liquid crystals and has practical implications in drug delivery systems, cosmetics, and temperature-sensing applications. This technical guide provides a comprehensive exploration of the core physical properties of **cholesteryl caprylate**, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical characteristics, thermal behavior, crystalline structure, and optical properties, grounded in established analytical techniques. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Cholesteryl Caprylate

Cholesteryl esters, formed from the condensation of cholesterol and a carboxylic acid, are a class of lipids crucial to biological systems for cholesterol transport and storage.^[1] Beyond their biological role, these molecules are renowned for forming liquid crystal phases—states of matter with properties intermediate between those of a conventional liquid and a solid crystal.^[2] **Cholesteryl caprylate**, the ester of cholesterol and caprylic acid (octanoic acid), is a prominent example.^[3]

Its structure, featuring a rigid steroid backbone from cholesterol and a flexible eight-carbon aliphatic chain, gives rise to its unique phase behavior.^{[3][4]} This behavior is highly sensitive to temperature, making it a subject of intense study and a component in various technological applications. For professionals in pharmaceuticals, its hydrophobic nature and compatibility with lipophilic drugs make it a valuable excipient for enhancing solubility and bioavailability in novel drug delivery systems.^[3] This guide synthesizes data from various analytical modalities to present a holistic physical profile of this compound.

Fundamental Physicochemical Properties

A baseline understanding of any compound begins with its fundamental properties.

Cholesteryl caprylate is a white, powdery solid at room temperature.^[5] Its stability under normal conditions makes it a reliable compound for research and formulation.^[5]

A summary of its core physicochemical data is presented in Table 1.

Property	Value	Source(s)
CAS Number	1182-42-9	[5] [6] [7] [8]
Molecular Formula	C ₃₅ H ₆₀ O ₂	[5] [7] [9]
Molecular Weight	512.85 g/mol	[5] [6] [7] [9]
Appearance	White powder/solid	[5] [8]
Melting Point	106 - 110 °C	[5] [6] [7] [8]
Boiling Point	~565 °C (at 760 mmHg)	[5] [6]
Density	~0.97 g/cm ³	[5] [6]
Solubility	Poorly soluble in water; Soluble in organic solvents like chloroform and ethyl acetate.	[3] [8]
Specific Rotation	-30° (c=2, CHCl ₃ , 24°C)	[5] [8]

Thermal Behavior and Liquid Crystalline Phases

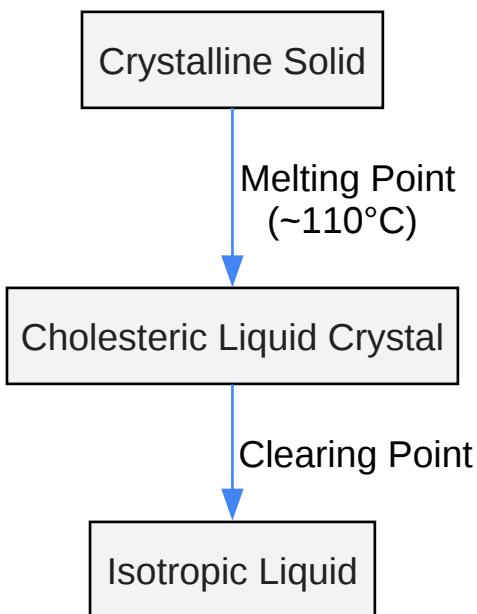
The most defining characteristic of **cholesteryl caprylate** is its thermotropic liquid crystallinity, meaning its phases change as a function of temperature.[10] These transitions can be precisely characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as its temperature is changed.[11][12]

Upon heating, **cholesteryl caprylate** transitions from a crystalline solid to a cholesteric liquid crystal phase before finally becoming an isotropic (clear) liquid.[13][14] The cholesteric phase, also known as the chiral nematic phase, is characterized by molecules that are aligned in a common direction, with this direction twisting helically from one layer to the next.[10] This helical structure is responsible for the unique optical properties of cholesteryl esters.

Thermogravimetric Analysis (TGA) is used to assess thermal stability, revealing the temperature at which the compound begins to decompose.[15][16] For **cholesteryl caprylate**, this decomposition occurs at temperatures well above its melting and clearing points, confirming its stability throughout its liquid crystal phase range.

Diagram: Thermal Phase Transitions of Cholesteryl Caprylate

The following diagram illustrates the sequence of phase transitions observed upon heating.



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Caption: Phase transition pathway for **cholesteryl caprylate** upon heating.

Crystallography and Optical Properties Crystal Structure Analysis

The arrangement of molecules in the solid state significantly influences a material's physical properties. X-ray Diffraction (XRD) is the definitive technique for determining crystal structure.
[17][18] While a detailed crystal structure for **cholesteryl caprylate** itself is not as commonly cited as for other esters, studies on related compounds like cholestanyl caprylate show a molecular packing arrangement of stacked bilayers.
[17] This layered structure is a precursor to the layered arrangements observed in the liquid crystal phases.
[4] The distinct difference in crystal structure between **cholesteryl caprylate** and its saturated analogue, cholestanyl caprylate, underscores the critical role of the C5-C6 double bond in the cholesterol ring system in determining molecular packing.
[17]

Polarized Optical Microscopy (POM)

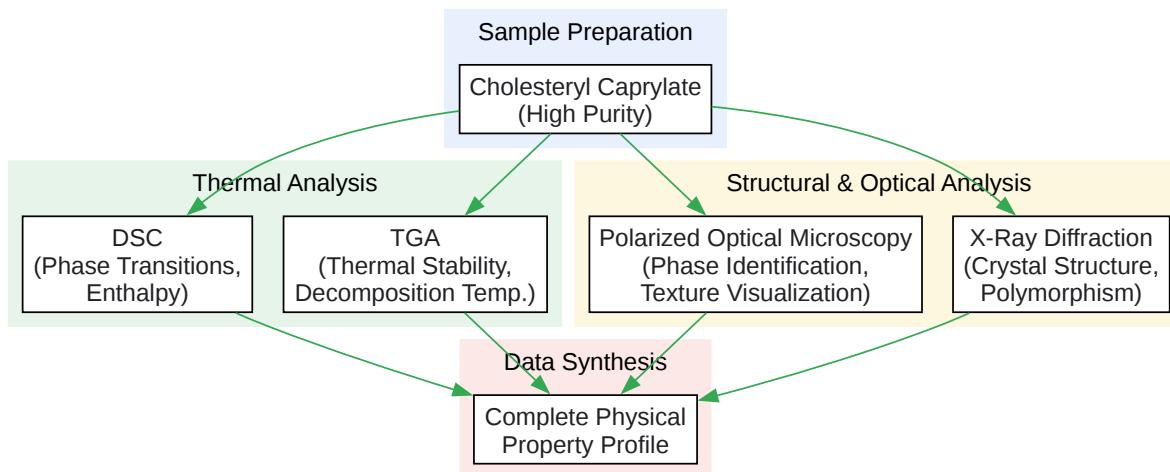
Polarized Optical Microscopy (POM) is an indispensable tool for visualizing the anisotropic nature of liquid crystals.
[19][20] Because the cholesteric phase interacts with polarized light, it appears as a bright, often colorful, and textured image under a POM, while the isotropic liquid phase appears dark.
[21] This technique allows for the direct observation of phase transitions and the identification of specific liquid crystal textures, which are characteristic of the molecular arrangement. The ability to visually confirm transitions seen in DSC provides a powerful, self-validating system for thermal analysis.
[19]

Experimental Methodologies: A Practical Guide

To ensure trustworthy and reproducible characterization, rigorous experimental protocols are essential. The following section details the standard methodologies for analyzing the physical properties of **cholesteryl caprylate**.

Diagram: Comprehensive Workflow for Physical Characterization

This workflow illustrates the logical sequence of analysis to build a complete physicochemical profile.



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Caption: Integrated workflow for the characterization of **cholestry caprylate**.

Protocol for Differential Scanning Calorimetry (DSC)

- Objective: To determine the temperatures and enthalpies of phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid).
- Methodology Rationale: DSC provides quantitative energetic data for phase changes. A heat-cool-heat cycle is standard. The first heating run reveals the thermal history of the sample as received. The cooling and second heating runs provide data on the intrinsic, reversible phase behavior of the material, which is critical for understanding its liquid crystalline nature.[12][22]
- Step-by-Step Protocol:
 - Sample Preparation: Accurately weigh 3-5 mg of high-purity **cholestry caprylate** into a standard aluminum DSC pan.

- Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Place an empty, sealed aluminum pan on the reference side of the calorimeter.
- Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
- Thermal Program (Heat-Cool-Heat):
 - Segment 1 (Equilibration): Equilibrate the sample at 25°C.
 - Segment 2 (First Heat): Heat the sample from 25°C to 130°C at a controlled rate of 10°C/min. This temperature range brackets the expected melting and clearing points.
 - Segment 3 (Isothermal): Hold at 130°C for 2 minutes to ensure complete melting and erase prior thermal history.
 - Segment 4 (Cool): Cool the sample from 130°C back to 25°C at 10°C/min.
 - Segment 5 (Second Heat): Reheat the sample from 25°C to 130°C at 10°C/min.
- Data Analysis: Analyze the thermogram from the second heating run. The peak onset temperature of the first major endotherm corresponds to the melting point (solid-to-cholesteric transition), and the second corresponds to the clearing point (cholesteric-to-isotropic liquid transition). Integrate the peak areas to determine the enthalpy of transition (ΔH).

Protocol for Thermogravimetric Analysis (TGA)

- Objective: To assess the thermal stability and decomposition temperature of **cholesteryl caprylate**.
- Methodology Rationale: TGA measures mass change as a function of temperature. A stable baseline with no mass loss through the melting and clearing temperatures indicates that the observed DSC events are phase transitions, not decomposition events.[23][24] This is a crucial cross-validation step.
- Step-by-Step Protocol:

- Sample Preparation: Weigh 5-10 mg of **cholesteryl caprylate** into a ceramic or platinum TGA pan.
- Instrument Setup: Place the pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen at 50-100 mL/min).
- Thermal Program: Heat the sample from 25°C to 600°C at a rate of 20°C/min.
- Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss (typically >5%) is considered the decomposition temperature.

Protocol for Polarized Optical Microscopy (POM) with Hot Stage

- Objective: To visually observe and identify the phase transitions and characteristic textures of the liquid crystal phase.
- Methodology Rationale: This technique provides direct visual evidence that complements the energetic data from DSC. The appearance of specific textures (e.g., focal conic, planar) confirms the presence and type of liquid crystal phase.[19][25]
- Step-by-Step Protocol:
 - Sample Preparation: Place a small amount of **cholesteryl caprylate** on a clean glass microscope slide. Cover with a coverslip and gently melt the sample on a hot plate to create a thin, uniform film. Allow it to recrystallize at room temperature.
 - Instrument Setup: Mount the slide on a programmable hot stage affixed to the stage of a polarizing microscope.
 - Thermal Program: Heat the sample from room temperature through its clearing point at a slow rate (e.g., 5°C/min) to allow for clear observation of the transitions.
 - Observation: Observe the sample through crossed polarizers.
 - Crystalline Solid: Will appear bright with distinct crystal habits.

- Cholesteric Phase: Will show characteristic textures, often with iridescent colors if a planar alignment is achieved.
- Isotropic Liquid: The field of view will become dark (extinction) as the sample no longer rotates polarized light.
 - Correlation: Correlate the temperatures of observed visual changes with the transition temperatures measured by DSC.

Conclusion

Cholesteryl caprylate is a molecule of significant scientific interest due to its accessible and well-defined liquid crystalline behavior. Its physical properties are dictated by the interplay between its rigid steroidal core and flexible alkyl chain. A multi-technique approach, combining DSC, TGA, POM, and XRD, provides a comprehensive and self-validating understanding of its thermal, structural, and optical characteristics. For researchers and formulation scientists, a thorough grasp of these properties is paramount for leveraging this compound's full potential in advanced materials and pharmaceutical applications.

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